

Elenestinib's Binding Kinetics to KIT D816V: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Elenestinib*

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This technical guide provides a comprehensive overview of the binding kinetics and inhibitory action of **elenestinib** (BLU-263) against the constitutively active KIT D816V mutant, a key driver in systemic mastocytosis. This document summarizes publicly available quantitative data, outlines representative experimental methodologies, and visualizes the pertinent signaling pathways.

Executive Summary

Elenestinib is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) targeting the KIT D816V mutation.^[1] Preclinical data demonstrate its high affinity and inhibitory activity at the nanomolar level, highlighting its potential as a therapeutic agent for systemic mastocytosis. While specific kinetic parameters such as association and dissociation rates are not publicly available, the existing data on its inhibitory concentration and dissociation constant provide valuable insights into its interaction with the target protein.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **elenestinib**'s activity against KIT D816V and wild-type (WT) KIT.

Table 1: **Elenestinib** Inhibitory Activity

Target	Assay Type	Parameter	Value (nM)
KIT D816V	Cellular	IC50 (Phosphorylation)	3.1[2]
WT KIT	Cellular	IC50 (Proliferation)	85.8[2]
WT KIT	Cellular	IC50 (Phosphorylation)	89.5[2]

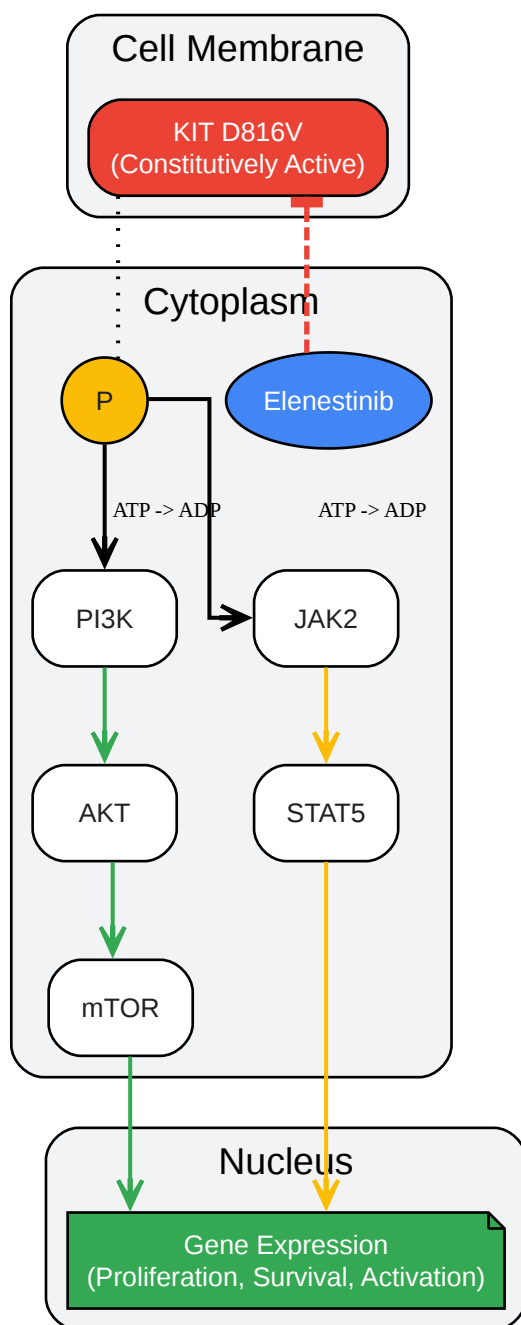
Table 2: **Elenestinib** Binding Affinity

Target	Assay Type	Parameter	Value (nM)
KIT D816V	Biochemical	Kd	0.24[3]

Note: Specific binding kinetics data such as the association rate constant (k_{on}), dissociation rate constant (k_{off}), and residence time for the **elenestinib**-KIT D816V interaction are not publicly available at the time of this publication.

Signaling Pathways and Mechanism of Action

The KIT D816V mutation results in constitutive, ligand-independent activation of the KIT receptor tyrosine kinase. This leads to the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and activation. **Elenestinib**, as a potent inhibitor of KIT D816V, blocks this uncontrolled signaling. The primary downstream pathways affected include the JAK/STAT and PI3K/AKT pathways.[4][5][6]



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Caption: **Elenestinib** inhibits the constitutively active KIT D816V receptor, blocking downstream signaling through the PI3K/AKT/mTOR and JAK/STAT pathways.

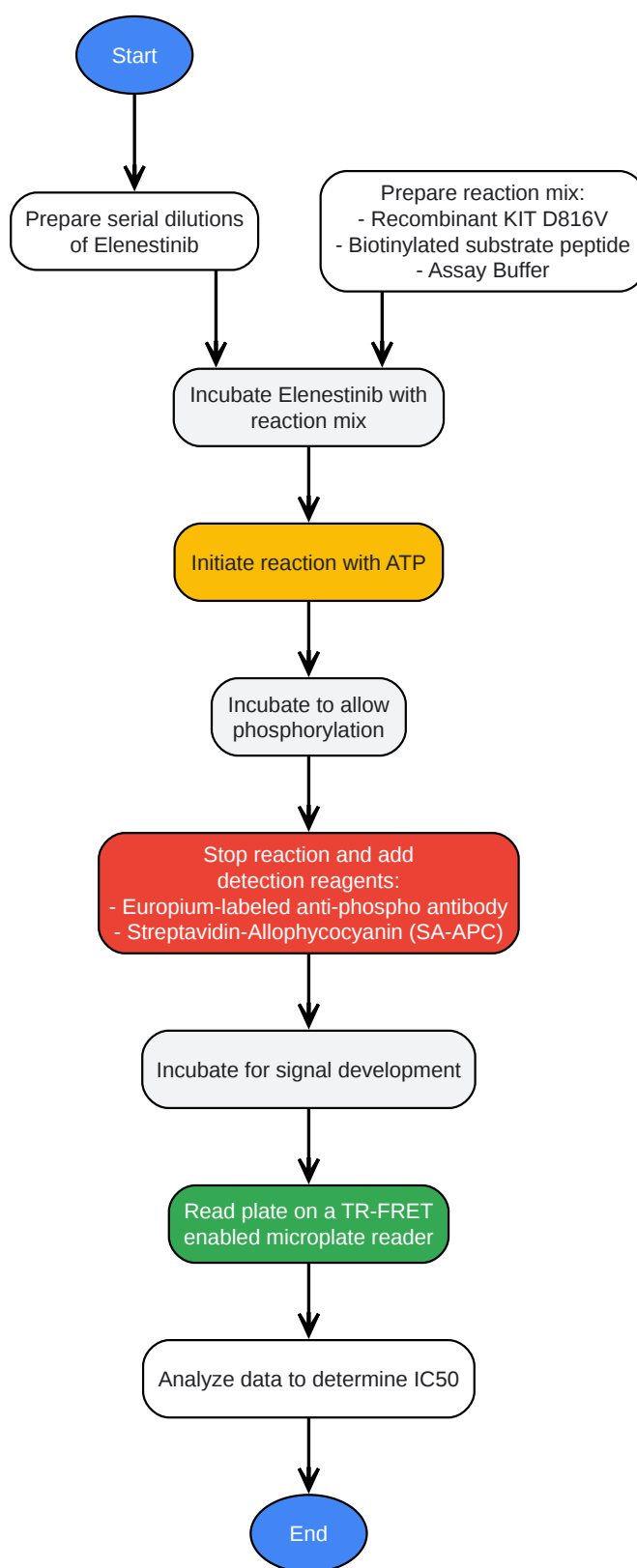
Experimental Protocols

While the specific, proprietary protocols for **elenestininib**'s development are not publicly available, this section provides detailed, representative methodologies for key experiments typically used to characterize kinase inhibitors.

Disclaimer: These protocols are illustrative and based on standard industry practices. They have not been confirmed as the exact methods used in the preclinical evaluation of **elenestininib**.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a generic, non-radioactive, time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring the inhibition of a kinase, such as KIT D816V.



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Caption: A representative workflow for a biochemical kinase inhibition assay using TR-FRET.

Materials:

- Recombinant human KIT D816V enzyme
- Biotinylated synthetic peptide substrate
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Elenestinib** (or test compound)
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-Allophycocyanin (SA-APC)
- 384-well, low-volume, white microplates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **elenestinib** in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add the recombinant KIT D816V enzyme and the biotinylated substrate peptide to the assay buffer.
- **Inhibitor Addition:** Add the diluted **elenestinib** or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution of ATP to each well.
- **Reaction Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Reaction Termination and Detection:** Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

- **Signal Development:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
- **Data Acquisition:** Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
- **Data Analysis:** Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phosphorylation Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibition of KIT D816V autophosphorylation in a cellular context using an immunoassay.

Materials:

- Human mast cell line endogenously expressing KIT D816V (e.g., HMC-1.2)
- Cell culture medium and supplements
- **Elenestinib** (or test compound)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer containing protease and phosphatase inhibitors
- ELISA-based assay kit for phosphorylated KIT (p-KIT) and total KIT

Procedure:

- **Cell Culture and Seeding:** Culture the HMC-1.2 cells under standard conditions. Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **elenestinib** or vehicle control for a specified period (e.g., 2 hours).

- **Cell Lysis:** After treatment, wash the cells with cold PBS and then lyse them with a suitable lysis buffer.
- **Protein Quantification:** Determine the total protein concentration of each cell lysate.
- **Immunoassay:** Perform an ELISA-based assay to quantify the levels of phosphorylated KIT and total KIT in each lysate, following the manufacturer's instructions.
- **Data Analysis:** Normalize the phosphorylated KIT signal to the total KIT signal for each treatment condition. Plot the inhibitor concentration versus the percentage of inhibition of KIT phosphorylation. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

Elenestinib demonstrates high potency and selectivity for the KIT D816V mutation in both biochemical and cellular assays. Its ability to inhibit the constitutively active kinase and its downstream signaling pathways provides a strong rationale for its clinical development in systemic mastocytosis. While detailed binding kinetic parameters are not publicly available, the provided data and representative protocols offer a solid foundation for understanding the interaction of **elenestinib** with its target. Further research and publication of more detailed kinetic data will provide a more complete picture of its binding dynamics.

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